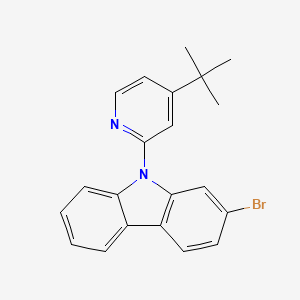

2-Bromo-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole

Cat. No. B8370444

M. Wt: 379.3 g/mol

InChI Key: UDOQPMHMKMJZEU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09224963B2

Procedure details

To a pressure vessel equipped with a magnetic stir bar was added 2-bromo-9H-carbazole (2461 mg, 10.0 mmol, 1.0 eq), CuI (762 mg, 4.0 mmol, 0.4 eq), and K2CO3 (2764 mg, 20.0 mmol, 2.0 eq). Then the vessel was evacuated and back-filled with nitrogen, and the evacuation and back-fill procedure was repeated twice. Then solvent toluene (60 mL), 1-methyl-1H-imidazole (792 uL, 10.0 mmol, 1.0 eq) and 2-bromo-4-tert-butylpyridine (5353 mg, 25.0 mmol, 2.5 eq) were added under the protection of nitrogen. The mixture was stirred in an oil bath at a temperature of 115-125° C. for 4 days. Then the mixture was cooled to ambient temperature. The solvent was removed under reduced pressure and the residue was purified through column chromatography on silica gel using dichloromethane as an eluent to obtain the desired product, 2-bromo-9-(4-tert-butylpyridin-2-yl)-9H-carbazole, as a colorless sticky liquid (3635 mg in 96% yield). 1H NMR (DMSO-d6, 400 MHz): δ 1.39 (s, 9H), 7.36 (t, J=8.0 Hz, 1H), 7.48-7.55 (m, 3H), 7.71-7.73 (m, 2H), 7.94 (d, J=2.0 Hz, 1H), 8.23 (d, J=8.0 Hz, 1H), 8.28 (d, J=8.0 Hz, 1H), 8.66 (d, J=5.5 Hz, 1H).

Name

CuI

Quantity

762 mg

Type

catalyst

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[NH:5][C:4]=2[CH:3]=1.C([O-])([O-])=O.[K+].[K+].CN1C=CN=C1.Br[C:28]1[CH:33]=[C:32]([C:34]([CH3:37])([CH3:36])[CH3:35])[CH:31]=[CH:30][N:29]=1>[Cu]I.C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]([C:28]3[CH:33]=[C:32]([C:34]([CH3:37])([CH3:36])[CH3:35])[CH:31]=[CH:30][N:29]=3)[C:4]=2[CH:3]=1 |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2461 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=2NC3=CC=CC=C3C2C=C1

|

|

Name

|

|

|

Quantity

|

2764 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

|

Name

|

CuI

|

|

Quantity

|

762 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

Step Two

|

Name

|

|

|

Quantity

|

792 μL

|

|

Type

|

reactant

|

|

Smiles

|

CN1C=NC=C1

|

|

Name

|

|

|

Quantity

|

5353 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=NC=CC(=C1)C(C)(C)C

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred in an oil bath at a temperature of 115-125° C. for 4 days

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a pressure vessel equipped with a magnetic stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Then the vessel was evacuated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

back-filled with nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then the mixture was cooled to ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was purified through column chromatography on silica gel

|

Outcomes

Product

Details

Reaction Time |

4 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=CC=2N(C3=CC=CC=C3C2C=C1)C1=NC=CC(=C1)C(C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |